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molecular formula C10H20N2O3 B8385721 3-(2,3-Dihydroxypropyl)-2,2,5,5-tetramethylimidazolidin-4-one

3-(2,3-Dihydroxypropyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No. B8385721
M. Wt: 216.28 g/mol
InChI Key: IMKKUFOVAHZOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09248117B2

Procedure details

2,2,5,5-Tetramethylimidazolidin-4-one (3.54 g, 24.9 mmol), prepared as described in U.S. Pat. No. 5,126,057 (Worely et al., Jun. 30, 1992), was dissolved in N,N-dimethylformamide (150 ml). To the stirring room temperature solution was added sodium hydride (60%, 913 mg, 22.8 mmol), in 4 portions over 10 minutes. After an additional one hour of stirring at room temperature, the glycidol (1.4 ml, 21.1 mmol) was added to the reaction mixture. After the reaction mixture was stirred for 18 hours at room temperature, the mixture was concentrated in vacuo, and crude material is purified by silica gel column chromatography (0 to 20% methanol in dichloromethane) to give 250 mg (5%) the title compound.
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
913 mg
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[NH:6][C:5](=[O:7])[C:4]([CH3:9])([CH3:8])[NH:3]1.[H-].[Na+].[CH2:13]1[O:15][CH:14]1[CH2:16][OH:17]>CN(C)C=O>[OH:15][CH:14]([CH2:16][OH:17])[CH2:13][N:6]1[C:5](=[O:7])[C:4]([CH3:9])([CH3:8])[NH:3][C:2]1([CH3:10])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
CC1(NC(C(N1)=O)(C)C)C
Step Two
Name
Quantity
913 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
C1C(O1)CO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After an additional one hour of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred for 18 hours at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo, and crude material
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography (0 to 20% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(CN1C(NC(C1=O)(C)C)(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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